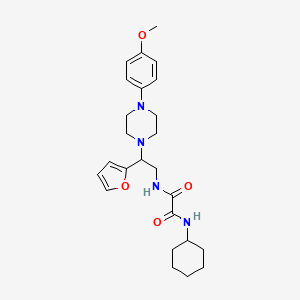

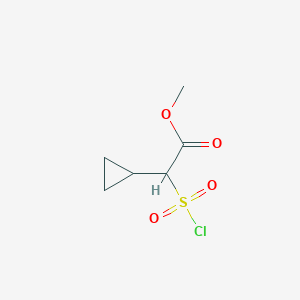

![molecular formula C16H20ClNO4 B2730530 2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone CAS No. 1328849-74-6](/img/structure/B2730530.png)

2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

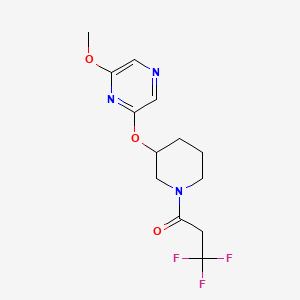

The compound “2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone” is a complex organic molecule. It contains a spirocyclic system (1,5-dioxa-9-azaspiro[5.5]undecane), which is a type of cyclic compound that has two rings sharing a single atom . The compound also contains a chlorophenoxy group, which is a common motif in various pharmaceuticals and pesticides .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the spirocyclic system and the chlorophenoxy group. Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of functional groups, and the overall charge distribution .Scientific Research Applications

Structural Characterization and Synthesis Techniques

X-ray Diffraction and NMR Analysis

The stereoscopic structures of chlorophenyl-substituted tetraoxaspiro[5.5]undecanes have been elucidated through high-resolution NMR techniques and crystal X-ray diffraction, providing detailed insights into the molecular structure and the shielding effects of aromatic rings (Xiao-Qiao Sun et al., 2010).

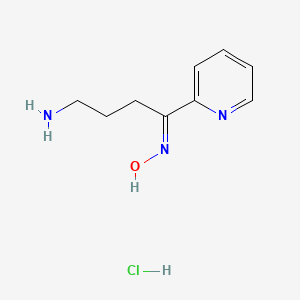

Synthesis of Oxime Derivatives

Research has also focused on the conversion of ketones from heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives, expanding the chemical versatility and application potential of these compounds (Mahbubur Rahman et al., 2013).

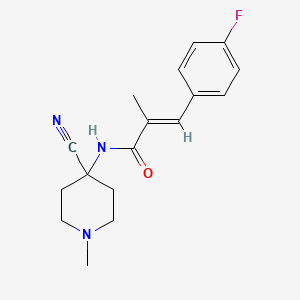

Creation of N-protected Amino Acid Esters

A new reagent has been described for the synthesis of N-protected amino acid-ASUD esters, which are active esters useful in peptide synthesis. This approach offers a safer and more efficient method for producing these compounds (B. Rao et al., 2016).

Potential Applications in Environmental and Biological Fields

Degradation of Environmental Pollutants

Studies have examined the use of advanced electrochemical oxidation processes for the degradation of dichlorophenoxyacetic acid, a common herbicide, from aquatic environments, highlighting the environmental remediation potential of these methods (N. Jaafarzadeh et al., 2018).

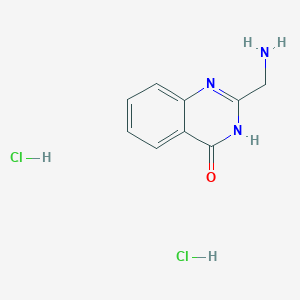

Antibacterial Agent Exploration

Spirocyclic derivatives of ciprofloxacin, incorporating the 1-oxa-9-azaspiro[5.5]undecane framework, have been explored for their antibacterial properties, demonstrating specific activity against certain strains of bacteria (A. Lukin et al., 2022).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(4-chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4/c17-13-2-4-14(5-3-13)20-12-15(19)18-8-6-16(7-9-18)21-10-1-11-22-16/h2-5H,1,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSFXEBLOCXPSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate;hydrochloride](/img/structure/B2730456.png)

![N-[2-(2-Oxoimidazolidin-1-yl)ethyl]prop-2-ynamide](/img/structure/B2730465.png)

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2730468.png)